molecular formula C9H8N2O3 B7891334 3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B7891334
M. Wt: 192.17 g/mol
InChI Key: HDIPPYJCPCGNDR-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of furan derivatives with pyrazole precursors under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of furan derivatives followed by cyclization with hydrazine derivatives to form the pyrazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Dihydropyrazoles.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.

    5-methyl-1H-pyrazole-4-carboxylic acid: A pyrazole derivative with similar structural features.

Uniqueness

3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its combination of furan and pyrazole rings makes it a versatile compound for various applications in research and industry.

Biological Activity

3-(Furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, including antiviral, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H8N2O3C_9H_8N_2O_3, with a molecular weight of approximately 192.17 g/mol. The structure features a pyrazole ring substituted with a furan moiety and a carboxylic acid group, which may contribute to its biological activity.

Structural Information

PropertyValue
Molecular FormulaC₉H₈N₂O₃
Molecular Weight192.17 g/mol
Melting Point130 °C

Antiviral Activity

Research indicates that pyrazole derivatives exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various viruses. A study highlighted the activity of certain pyrazolo compounds against the herpes simplex virus (HSV) and other viral pathogens, suggesting that structural modifications can enhance their efficacy as antiviral agents .

Case Study:
In vitro tests showed that derivatives with similar structures to 3-(furan-2-yl)-5-methyl-1H-pyrazole exhibited significant inhibition of HSV replication in Vero cells, with some compounds demonstrating an IC50 value as low as 50 μM .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds containing the pyrazole ring have been shown to inhibit the production of pro-inflammatory cytokines in cell culture models. For example, studies have reported that certain pyrazole derivatives can suppress lipopolysaccharide (LPS)-induced tumor necrosis factor alpha (TNF-α) production in peripheral blood mononuclear cells (PBMCs) .

Research Findings:
A specific study found that administration of pyrazole derivatives significantly reduced carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents comparable to established drugs like tacrolimus .

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have been explored against various bacterial strains. Pyrazoles are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(furan-2-yl)-5-methyl-1H-pyrazoleStaphylococcus aureus32 µg/mL
3-(furan-2-yl)-5-methyl-1H-pyrazoleEscherichia coli64 µg/mL

Properties

IUPAC Name

3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-5-7(9(12)13)8(11-10-5)6-3-2-4-14-6/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIPPYJCPCGNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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